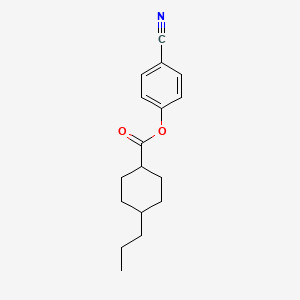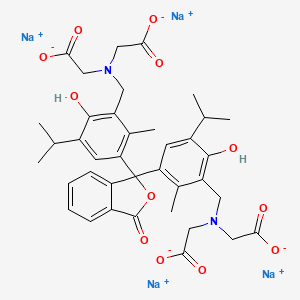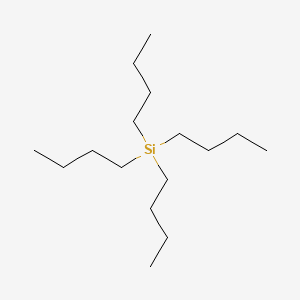
Tetrabutylsilane
Overview
Description
Tetrabutylsilane is an organosilicon compound with the molecular formula C16H36Si. It is a colorless liquid that is used in various chemical reactions and industrial applications. The compound consists of a silicon atom bonded to four butyl groups, making it a tetraorganosilane.
Preparation Methods
Synthetic Routes and Reaction Conditions
Tetrabutylsilane can be synthesized through the reaction of silicon tetrachloride with butyllithium. The reaction typically occurs in an inert atmosphere to prevent unwanted side reactions. The general reaction is as follows:
SiCl4+4BuLi→Si(Bu)4+4LiCl
where Bu represents a butyl group.
Industrial Production Methods
In industrial settings, this compound is produced using similar methods but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the careful handling of reagents and the use of specialized equipment to maintain an inert atmosphere.
Chemical Reactions Analysis
Types of Reactions
Tetrabutylsilane undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized to form silanols or siloxanes.
Reduction: It can act as a reducing agent in certain reactions.
Substitution: The butyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like halides or alkoxides are commonly used.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Various reduced silicon-containing compounds.
Substitution: Functionalized silanes with different substituents.
Scientific Research Applications
Tetrabutylsilane has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds.
Biology: It is used in the modification of biomolecules for various studies.
Medicine: this compound is involved in the synthesis of bioactive compounds and drug development.
Industry: It is used in the production of coatings, adhesives, and sealants due to its hydrophobic properties.
Mechanism of Action
The mechanism of action of tetrabutylsilane involves its ability to form strong bonds with other elements, particularly oxygen and carbon. This property makes it useful in various chemical reactions where it can act as a reducing agent or a precursor for other compounds. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
Tetramethylsilane: Another tetraorganosilane with four methyl groups instead of butyl groups.
Tetraethylsilane: Similar to tetrabutylsilane but with ethyl groups.
Tetraphenylsilane: Contains phenyl groups instead of butyl groups.
Uniqueness
This compound is unique due to its longer butyl chains, which impart different physical and chemical properties compared to its shorter-chain analogs. This makes it particularly useful in applications requiring hydrophobicity and specific reactivity.
Properties
IUPAC Name |
tetrabutylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H36Si/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4/h5-16H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REWDXIKKFOQRID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Si](CCCC)(CCCC)CCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H36Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1061364 | |
| Record name | Silane, tetrabutyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1061364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
994-79-6 | |
| Record name | Tetrabutylsilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=994-79-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Silane, tetrabutyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000994796 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Silane, tetrabutyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Silane, tetrabutyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1061364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetrabutylsilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.383 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the size and dynamics of Tetrabutylsilane compare to ionic aggregates in solution?
A1: this compound (TBS) serves as a crucial reference point in studying the aggregation behavior of tetrabutylammonium ions (TBA+) with small anions like chloride (Cl-) or borohydride (BH4-) in chloroform (CDCl3) solution []. Research demonstrates that TBS, due to its similar size and shape to the TBA+ aggregates, provides a valuable comparison for determining aggregate size through diffusion studies. Specifically, researchers found that the maximum aggregate size observed was approximately four ion pairs. This conclusion was reached by comparing the self-diffusion coefficients of the TBA+ aggregates with that of TBS, which, importantly, does not aggregate under the experimental conditions [].
Q2: Can you elaborate on the use of this compound in photochemical reactions, particularly with CF3-substituted benzenes?
A2: this compound plays a distinct role in photochemical reactions involving CF3-substituted benzenes compared to its counterparts, tetrabutylstannane and tetrabutylgermane []. While stannane primarily leads to butylation with fluorine extrusion and germane causes fluorinative cleavage, this compound does not demonstrate such reactivity under the same conditions. This contrast highlights the element-specific behavior within Group 14 organometals, suggesting distinct reaction pathways and product formation tendencies based on the metal center involved. This observation emphasizes the importance of careful reagent selection for achieving specific photochemical transformations in organic synthesis.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


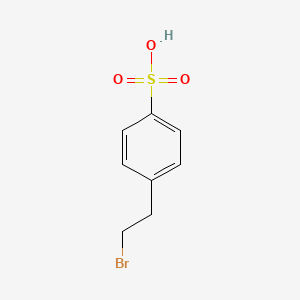
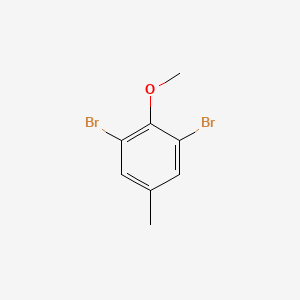


![N-(5-Chloro-2-methoxyphenyl)-3-hydroxy-4-[[2-methoxy-5-[(phenylamino)carbonyl]phenyl]azo]naphthalene-2-carboxamide](/img/structure/B1582392.png)
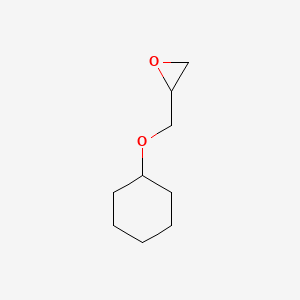
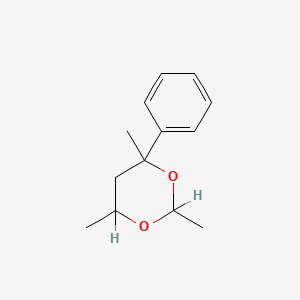
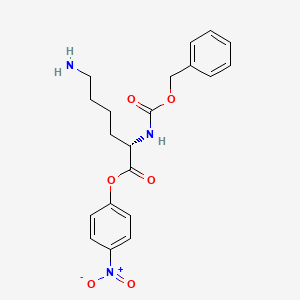
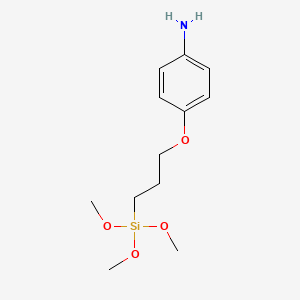
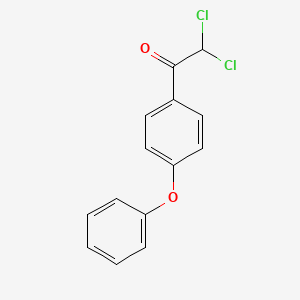
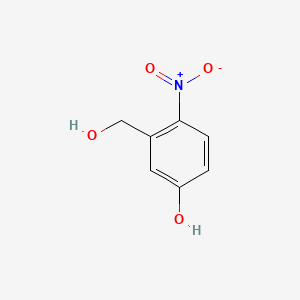
![[4-(2,3,4-trihydroxybenzoyl)phenyl] 6-(diazenyldiazenyl)-5-oxo-8H-naphthalene-1-sulfonate](/img/new.no-structure.jpg)
